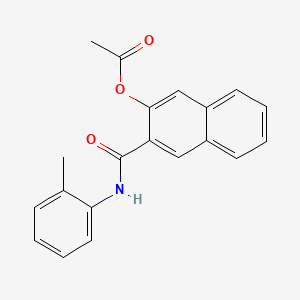

Naphthol AS-D acetate

Description

The exact mass of the compound 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-13-7-3-6-10-18(13)21-20(23)17-11-15-8-4-5-9-16(15)12-19(17)24-14(2)22/h3-12H,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFWCJXRSRVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200777 | |

| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-66-5 | |

| Record name | 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Naphthol AS-D Chloroacetate: A Technical Guide to its Chemical Properties and Applications

Introduction

Naphthol AS-D chloroacetate, systematically known as 3-hydroxy-2-naphthoic-o-toluidide chloroacetate, is a key chromogenic substrate primarily utilized in histochemistry for the detection of specific esterase activity. This technical guide provides an in-depth overview of its chemical properties, experimental protocols for its principal application, and a discussion of its spectral characteristics, tailored for researchers, scientists, and drug development professionals. It is important to note that while often colloquially referred to as "Naphthol AS-D acetate," the scientifically accurate and commercially available compound for esterase detection is Naphthol AS-D chloroacetate. The chloro-substituted acetyl group is crucial for its reactivity as a substrate for specific esterases, particularly chloroacetate esterase.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of Naphthol AS-D chloroacetate are summarized in the table below, compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₆ClNO₃ | [1] |

| Molecular Weight | 353.80 g/mol | |

| CAS Number | 35245-26-2 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 163 °C | [2] |

| Boiling Point | 460.3 °C (Predicted) | [2] |

| Solubility | Soluble in acetone (50 mg/mL) | |

| Storage Temperature | -20°C | |

| Purity | ≥98% (TLC) |

Histochemical Detection of Specific Esterase Activity

The primary application of Naphthol AS-D chloroacetate is in the histochemical staining for specific esterase (chloroacetate esterase), an enzyme predominantly found in the cytoplasm of granulocytes and mast cells. The principle of this method involves the enzymatic hydrolysis of Naphthol AS-D chloroacetate, which liberates a naphthol derivative. This product then couples with a diazonium salt to form a highly colored, insoluble precipitate at the site of enzyme activity, allowing for the microscopic visualization of positive cells.

Experimental Protocol: Naphthol AS-D Chloroacetate Esterase Staining

This protocol is a synthesis of methodologies provided by various suppliers and is applicable to both blood smears and tissue sections.

Materials:

-

Naphthol AS-D Chloroacetate Solution

-

Fixative Solution (e.g., Citrate-Acetone-Formaldehyde)

-

Deionized Water

-

Buffer Solution (e.g., TRIZMAL™ 6.3 Buffer Concentrate)

-

Diazonium Salt Solution (e.g., freshly prepared from Sodium Nitrite and Fast Red Violet LB Base)

-

Counterstain (e.g., Hematoxylin)

-

Mounting Medium

-

Coplin Jars

-

Microscope Slides with specimen (blood smear or tissue section)

-

Incubator or water bath at 37°C

-

Microscope

Procedure for Blood Smears:

-

Fixation: Immerse the air-dried blood smear slides in a Coplin jar containing fixative solution for 30 seconds at room temperature.

-

Rinsing: Rinse the slides thoroughly with running deionized water for 45-60 seconds. Do not allow the slides to dry.

-

Preparation of Staining Solution:

-

Prewarm deionized water to 37°C.

-

In a test tube, mix 1 ml of Sodium Nitrite Solution with 1 ml of Fast Red Violet LB Base Solution. Let it stand for 2 minutes.

-

Add the mixture from the previous step to 40 ml of the prewarmed deionized water.

-

Add 5 ml of TRIZMAL™ 6.3 Buffer Concentrate.

-

Add 1 ml of Naphthol AS-D Chloroacetate Solution. The solution should turn red. Mix well.

-

-

Staining: Immediately transfer the slides into a Coplin jar containing the freshly prepared staining solution. Incubate for 30 minutes at 37°C, protected from light.

-

Rinsing: Rinse the slides with deionized water.

-

Counterstaining: Counterstain with Hematoxylin for 1-2 minutes to visualize the nuclei of the cells.

-

Final Rinsing: Rinse thoroughly with deionized water.

-

Dehydration and Mounting: Air dry the slides and mount with an appropriate mounting medium.

Procedure for Paraffin-Embedded Tissue Sections:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.

-

Staining: Follow steps 3-5 from the blood smear procedure.

-

Counterstaining and Mounting: Proceed with counterstaining, dehydration, and mounting as per standard histological procedures.

Expected Results:

-

Positive Reaction: Sites of specific esterase activity will appear as bright red to reddish-brown granular deposits in the cytoplasm.[3]

-

Negative Reaction: No red precipitate will be observed.

-

Nuclei: Will be stained blue by the hematoxylin counterstain.

Spectral Data

-

¹H NMR: The spectrum would be complex, with signals corresponding to the aromatic protons of the naphthyl and toluidide rings, a singlet for the methyl group on the toluidide ring, a singlet for the methylene protons of the chloroacetate group, and a broad singlet for the amide proton.

-

¹³C NMR: The spectrum would show numerous signals in the aromatic region (typically 110-150 ppm), signals for the carbonyl carbons of the amide and ester groups (around 160-180 ppm), a signal for the methylene carbon of the chloroacetate group, and a signal for the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide, C=O stretching of the amide and ester, C-O stretching of the ester, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the ester and amide bonds.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the Naphthol AS-D chloroacetate esterase staining procedure.

Caption: Experimental workflow for Naphthol AS-D chloroacetate esterase staining.

Applications in Research and Development

Beyond its routine use in hematology for the differentiation of myeloid leukemias, Naphthol AS-D chloroacetate serves as a valuable tool in various research contexts:

-

Inflammation and Immunology: To identify and quantify granulocytes (neutrophils) and mast cells in tissue sections, aiding in the study of inflammatory processes and immune responses.

-

Drug Development: To assess the infiltration of inflammatory cells in preclinical models, providing insights into the efficacy of anti-inflammatory drug candidates.

-

Toxicology: To evaluate tissue damage and cellular responses to toxic insults, where the presence of granulocytes is an indicator of acute inflammation.

-

Dye and Polymer Chemistry: As an intermediate in the synthesis of azo dyes and pigments.[3]

References

Naphthol AS-D Acetate: A Technical Guide for Histochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Naphthol AS-D acetate, a key substrate for the histochemical localization of esterases. It covers the compound's chemical and physical properties, the principles of its application in enzymatic assays, a detailed experimental protocol for its use, and visualizations of the underlying workflow and chemical reactions.

Core Properties of this compound

This compound, with the CAS number 528-66-5 , is chemically known as 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide.[1] It is a crucial reagent in histochemistry, primarily utilized as a chromogenic substrate to detect esterase activity in cells and tissues.[1][2] Its molecular formula is C₂₀H₁₇NO₃, and it has a molecular weight of approximately 319.35 g/mol .[1][3]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 528-66-5 | [1][3][4] |

| Molecular Formula | C₂₀H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 319.35 g/mol | [1][3] |

| Melting Point | 167-169 °C | [5] |

| Boiling Point | 549.3 °C at 760 mmHg | [5] |

| Density | 1.252 g/cm³ | [5] |

| Flash Point | 286 °C | [5] |

| Refractive Index | 1.659 | [5] |

| Appearance | White powder | [5] |

Principle of Esterase Detection

The use of this compound for esterase localization is based on a two-step enzymatic and chemical process. This method is often referred to as a specific esterase stain because it is particularly effective at identifying cells of the granulocytic lineage.[1]

-

Enzymatic Hydrolysis: Esterases present in the biological sample cleave the acetate group from the this compound substrate. This reaction releases a free naphthol compound, Naphthol AS-D.[1]

-

Azo-Coupling Reaction: The liberated Naphthol AS-D is an unstable intermediate. In the presence of a diazonium salt (such as Fast Red Violet LB or Fast Blue BB), it immediately couples to form a highly colored, insoluble azo dye.[1][6]

This colored precipitate forms at the site of the esterase activity, allowing for the precise microscopic localization of the enzyme.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation at the core of the detection method.

Caption: Enzymatic hydrolysis and azo-coupling reaction.

Experimental Protocol: Histochemical Staining of Esterase

This section provides a detailed methodology for staining esterase in blood or bone marrow smears using a Naphthol AS-D derivative (chloroacetate is commonly used in kits and follows the same principle). This protocol is a representative example and may require optimization based on specific sample types and laboratory conditions.[1][6]

Required Reagents

-

Fixative Solution (e.g., Formaldehyde-acetone)

-

Deionized Water (pre-warmed to 37°C)

-

Sodium Nitrite Solution

-

Diazonium Salt Solution (e.g., Fast Red Violet LB Base Solution)

-

Buffer Concentrate (e.g., TRIZMAL™ 6.3)

-

This compound (or Chloroacetate) Solution

-

Counterstain (e.g., Hematoxylin)

-

Aqueous Mounting Medium

Staining Procedure

-

Preparation of Staining Solution:

-

Immediately before use, mix equal parts of the Sodium Nitrite Solution and the Diazonium Salt Solution (e.g., 1 mL of each). Let it stand for 2 minutes.[6]

-

Add this mixture to 40 mL of pre-warmed deionized water.[6]

-

Add 5 mL of the Buffer Concentrate.[6]

-

Add 1 mL of the Naphthol AS-D Chloroacetate Solution. The solution should turn red. Mix well.[6]

-

-

Sample Fixation:

-

Staining:

-

Rinsing and Counterstaining:

-

Mounting and Analysis:

-

If coverslipping is required, use only an aqueous mounting medium.

-

Evaluate the slides microscopically. Sites of specific esterase activity will appear as bright red granulation.[6]

-

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to microscopic analysis.

Caption: Workflow for histochemical esterase staining.

Applications and Interpretation of Results

The this compound esterase stain is a cornerstone technique in hematology and pathology.

-

Hematology: It is primarily used to differentiate cells of the granulocytic lineage (neutrophils, mast cells), which show strong positive (red) staining, from cells of the monocytic lineage and lymphocytes, which are typically negative.[1][6] This is invaluable in the classification of acute leukemias.

-

Tissue Analysis: The stain can be applied to frozen or paraffin-embedded tissue sections to identify infiltrating granulocytes, particularly neutrophils and mast cells, in inflammatory processes.

A positive result is characterized by the presence of distinct, bright red granules in the cytoplasm of the cells. The intensity of the staining can be scored to provide a semi-quantitative measure of enzyme activity.[6]

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. β-Naphthyl Acetate in Acetone Produces a Dark Background for Staining of Esterase Activity on Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. Page loading... [guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of Naphthol AS-D Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Naphthol AS-D acetate and its closely related analogs in various organic solvents. Due to the limited availability of precise quantitative data for this compound, this document compiles available information for structurally similar compounds to provide valuable insights for researchers. Furthermore, a comprehensive experimental protocol is provided to enable the determination of solubility for this compound in-house.

Introduction

This compound, with the chemical name 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide, is a substrate used in histochemical localization of esterases.[1] Understanding its solubility in organic solvents is critical for a wide range of applications, including the preparation of stock solutions for in vitro assays, formulation development, and in situ staining procedures. This guide aims to be a valuable resource for laboratory professionals working with this compound.

Solubility of Naphthol AS Derivatives

| Compound Name | Solvent | Solubility | Temperature | Notes |

| Naphthol AS-D chloroacetate | Acetone | 50 mg/mL | Not specified | Clear, colorless to faintly yellow solution. |

| Ethanol | 50 mg/mL | Not specified | Clear, light yellow solution. | |

| Naphthol AS-BI-phosphate | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not specified | |

| Dimethylformamide (DMF) | ~20 mg/mL | Not specified | ||

| Ethanol | ~2 mg/mL | Not specified | ||

| Naphthol AS-D | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | Qualitative data. |

| Chloroform | Soluble | Not specified | Qualitative data. | |

| 3-(Acetyloxy)-N-phenyl-2-naphthalenecarboxamide | Ethanol | Moderately Soluble | Not specified | Qualitative data for a related compound. |

| Dichloromethane | Moderately Soluble | Not specified | Qualitative data for a related compound. |

Note: The data presented above is for informational purposes and is derived from publicly available sources for related compounds. It is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems and experimental conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the common "shake-flask" method.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of choice (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, THF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Principle of Naphthol AS-D Acetate Staining

This guide provides a comprehensive overview of the core principles, methodologies, and applications of this compound esterase staining, a critical cytochemical technique for the identification and differentiation of hematopoietic cells.

Core Principle: Enzymatic Hydrolysis and Azo-Coupling

This compound staining is a histochemical method designed to detect the activity of esterase enzymes within the cytoplasm of cells. The fundamental principle involves a two-step enzymatic and chemical reaction:

-

Enzymatic Hydrolysis: The substrate, this compound (or more commonly, Naphthol AS-D chloroacetate), is introduced to the cell. Intracellular esterases, if present, cleave the ester bond of the substrate. This enzymatic action hydrolyzes the substrate, liberating a free, colorless naphthol compound (Naphthol AS-D).[1]

-

Azo-Coupling Reaction: The reaction medium also contains a diazonium salt (a chromogenic agent), such as Fast Red Violet LB or a freshly prepared solution of pararosaniline and sodium nitrite.[1][2] The liberated Naphthol AS-D immediately couples with this diazonium salt. This "azo-coupling" reaction forms a highly colored, insoluble azo-dye precipitate at the precise location of the enzyme activity.[2][3]

The resulting colored deposits, typically red or red-brown, are visible under a light microscope, allowing for the direct visualization of esterase-containing cells.[2][3]

Specificity of Esterases

The choice of substrate can differentiate between types of esterases:

-

Specific Esterase (Chloroacetate Esterase): This enzyme is predominantly found in cells of the granulocytic lineage (neutrophils) and mast cells.[1][4] It specifically hydrolyzes halogenated naphthol esters like Naphthol AS-D chloroacetate.[4] Because of this specificity, the stain is often referred to as the "Specific Esterase Stain."[2][3] This reaction is stable and can be performed on paraffin-embedded tissues.[4]

-

Non-specific Esterases: This group of enzymes is characteristic of monocytes, macrophages, and megakaryocytes.[4][5] They hydrolyze a broader range of short-chain esters, including α-naphthyl acetate and α-naphthyl butyrate.[4][6] While this compound can also be a substrate for non-specific esterases, the use of α-naphthyl acetate is more common for identifying monocytic cells as it does not typically stain granulocytes.[4]

The following diagram illustrates the chemical pathway of the staining reaction.

Experimental Protocols and Methodologies

The following protocol is a generalized methodology synthesized from standard laboratory procedures and commercial kit instructions.[2] Researchers should consult specific kit inserts for precise volumes and incubation times.

Reagents and Materials

| Reagent Category | Component | Purpose |

| Fixative | Formaldehyde, Citrate-Acetone-Formaldehyde (CAF) | Preserves cell morphology and immobilizes enzymes. |

| Substrate Solution | Naphthol AS-D Chloroacetate | The primary substrate for the esterase enzyme. |

| Buffer Solution | Phosphate Buffer, TRIZMAL™ Buffer | Maintains optimal pH for the enzymatic reaction. |

| Diazonium Salt | Pararosaniline Solution + Sodium Nitrite Solution, or Fast Red Violet LB Base | Couples with the hydrolyzed naphthol to form a colored precipitate. |

| Counterstain | Methyl Green, Hematoxylin | Stains cell nuclei for morphological context. |

| Other | Deionized/Distilled Water, Glass Slides, Coplin Jars | For rinsing and slide preparation. |

Step-by-Step Staining Procedure

-

Sample Preparation: Use fresh peripheral blood or bone marrow smears. Air dry the smears completely.

-

Fixation: Immerse the dried smears in a fixative solution (e.g., CAF solution) for 30-60 seconds. Rinse thoroughly with deionized water and allow to air dry.[2]

-

Preparation of Working Solution: This step must be performed immediately prior to use.[2]

-

Prepare the diazonium salt by mixing equal parts of Pararosaniline Solution and Sodium Nitrite Solution. Let it stand for 2 minutes.[2]

-

In a Coplin jar, add the appropriate volume of buffer solution.

-

Add the freshly prepared diazonium salt to the buffer and mix.

-

Finally, add the Naphthol AS-D Chloroacetate substrate solution and mix gently. The final working solution should be a pale rose color.[2]

-

-

Incubation: Immerse the fixed slides in the freshly prepared working solution. Incubate for 15-30 minutes at room temperature or in a 37°C water bath for enhanced reaction, protected from light.[2]

-

Rinsing: After incubation, remove the slides and rinse them thoroughly with deionized water for at least 2 minutes.

-

Counterstaining: Immerse the slides in a counterstain solution (e.g., Methyl Green or Hematoxylin) for 1-2 minutes to stain the nuclei.[2]

-

Final Rinse and Mounting: Rinse slides with tap water, air dry completely, and examine under a microscope. An aqueous mounting medium can be used if coverslipping is required.

The diagram below outlines the general experimental workflow.

Data Interpretation and Applications

Interpreting Results

-

Positive Reaction: The presence of bright red to red-brown granular deposits in the cytoplasm indicates esterase activity.[2]

-

Negative Reaction: The absence of colored precipitate indicates a lack of or very low esterase activity.

-

Cell Lineage:

-

Granulocytic Cells (Neutrophils, etc.): Strong positive reaction with Naphthol AS-D chloroacetate.[4]

-

Monocytic Cells: Strong positive reaction with non-specific esterase substrates (e.g., α-naphthyl acetate), appearing as black granulation if a different diazonium salt like Fast Blue BB is used. Monocytes are negative for chloroacetate esterase.[4]

-

Lymphocytes, Erythroblasts: Negative for chloroacetate esterase.[4]

-

Quantitative Data and Reaction Parameters

While results are typically interpreted qualitatively, reaction conditions are optimized for maximal sensitivity and specificity.

| Parameter | Recommended Condition | Notes |

| pH | 6.3 - 7.6 | Optimal pH varies by buffer system (e.g., TRIZMAL™ 6.3, Phosphate 7.6). Incorrect pH can lead to negative results.[7] |

| Temperature | Room Temperature (18-26°C) or 37°C | Incubation at 37°C can enhance the enzymatic reaction rate.[2] |

| Incubation Time | 15 - 30 minutes | Sufficient time for enzymatic hydrolysis and azo-coupling. |

| Substrate Conc. | ~8 mg/mL (in stock solution) | As provided in commercial kits (e.g., Sigma-Aldrich Cat. No. 911). |

Key Applications in Research and Diagnostics

-

Hematology: A cornerstone in the classification of acute leukemias. It helps differentiate acute myeloid leukemia (AML), particularly those of granulocytic origin, from acute lymphoblastic leukemia (ALL) and monoblastic leukemia.[4][5]

-

Immunology: Used to identify and enumerate specific leukocyte populations in tissue infiltrates and blood smears.

-

Drug Development: Can be employed to assess the cytochemical effects of novel therapeutic agents on hematopoietic cell lines, monitoring for differentiation or changes in enzymatic activity.

References

- 1. Naphthol AS-D Chloroacetate (Specific Esterase) Kit, for in vitro diagnostic use Leder Stain [sigmaaldrich.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Product | BASO [basobiotech.com]

- 4. Principles of Immunohistochemistry | Oncohema Key [oncohemakey.com]

- 5. pathologystudent.com [pathologystudent.com]

- 6. Nonspecific Esterase - Explore the Science & Experts | ideXlab [idexlab.com]

- 7. CN105648035B - Alpha-naphthol acetate esterase staining kit - Google Patents [patents.google.com]

An In-depth Technical Guide to Naphthol AS-D Acetate for the Histochemical Localization of Esterases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of Naphthol AS-D acetate in the histochemical localization of esterases. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively employ this technique in their work.

Core Principles

The histochemical localization of esterase activity using this compound is a widely utilized enzymatic method. The fundamental principle involves the enzymatic hydrolysis of a substrate, this compound, by esterases present within the tissue sample. This reaction liberates a naphthol compound, which, in the presence of a diazonium salt (a coupler), forms a highly colored, insoluble precipitate at the site of enzyme activity. This colored deposit allows for the microscopic visualization of esterase localization within cells and tissues.[1][2][3][4]

The specificity of the reaction for different types of esterases can be modulated by the choice of substrate and the pH of the reaction medium. Naphthol AS-D chloroacetate is commonly used as a substrate for "specific esterases," which are primarily found in cells of the granulocytic lineage.[1][3][4] In contrast, alpha-naphthyl acetate is a substrate for "non-specific esterases," which are present in various cell types, including monocytes and macrophages.

The Chemical Reaction

The staining process is a two-step reaction. First, the esterase enzyme in the tissue cleaves the acetate group from the this compound substrate. This enzymatic hydrolysis releases the free Naphthol AS-D compound. In the second step, the liberated Naphthol AS-D immediately couples with a diazonium salt present in the incubation solution. This coupling reaction forms a visible, colored azo dye precipitate at the location of the enzyme.

References

Naphthol AS-D Acetate Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-D acetate is a synthetic substrate predominantly utilized in enzyme histochemistry for the detection of specific esterase activity, scientifically referred to as chloroacetate esterase (ChAE). This activity is a hallmark of certain immune cells, rendering this compound an invaluable tool for their identification and localization within tissues. This technical guide provides a comprehensive overview of the substrate's specificity, the enzymes responsible for its hydrolysis, relevant experimental protocols, and the cellular pathways governing the release of these enzymes. While quantitative kinetic data for this compound is sparse in the literature, this guide summarizes available information and provides context through data on related substrates and enzymes.

Core Concepts: Enzymatic Hydrolysis and Visualization

The fundamental principle behind the use of this compound lies in its enzymatic cleavage. Esterases, specifically those with chymotrypsin-like activity, hydrolyze the ester bond in this compound. This reaction releases a naphthol compound. In the presence of a diazonium salt, the liberated naphthol undergoes a coupling reaction, forming a highly colored, insoluble precipitate at the site of enzyme activity. This localized color deposition allows for the microscopic visualization of cells exhibiting chloroacetate esterase activity.[1][2]

Enzyme Specificity

The term "specific esterase" or chloroacetate esterase (ChAE) does not refer to a single enzyme but rather to a type of enzymatic activity exhibited by certain serine proteases. The primary enzymes known to hydrolyze this compound are found within the granules of myeloid and mast cells.

Key Enzymes:

-

Human Chymase: A chymotrypsin-like serine protease, it is the principal enzyme in mast cell granules responsible for hydrolyzing this compound.[1][3] Mast cell chymase is a key mediator in inflammatory responses.

-

Neutrophil Elastase: Found in the azurophilic granules of neutrophils, this serine protease also exhibits chloroacetate esterase activity and can hydrolyze this compound.[4][5] Neutrophil elastase is a crucial component of the innate immune system, involved in pathogen destruction and the regulation of inflammatory processes.[5]

-

Other Chymotrypsin-like Proteases: The chymotrypsin-like properties of "specific esterases" suggest that other related enzymes may also contribute to the hydrolysis of this compound.[1]

Quantitative Data

However, to provide a framework for understanding the enzymatic activity of the relevant proteases, the following tables summarize inhibitor data for human chymase and neutrophil elastase obtained using other substrates. This information is critical for researchers interested in developing inhibitors of these enzymes for therapeutic purposes.

Table 1: Inhibitors of Human Chymase

| Inhibitor | IC50 | Target Enzyme | Notes |

| BCEAB | 5.4 nM | Human Chymase | Orally active inhibitor.[6] |

| SUN-C8257 | 0.31 µM | Human Chymase | Orally active inhibitor.[6] |

| Chymostatin | - | Chymase | A well-known but often unsuitable inhibitor for in-vivo studies.[6] |

| Suc–Val–Pro–PheP(OPh)2 | - | Chymase | An early potential inhibitor.[6] |

| ASB17061 | - | Chymase | Prevented the development of angiotensin II-induced abdominal aortic aneurysm in a mouse model.[6] |

| SF2809 compounds | - | Chymase | Derived from Dactylosporangium sp.[6] |

Table 2: Inhibitors of Human Neutrophil Elastase (HNE)

| Inhibitor | IC50 | Ki | Target Enzyme | Notes |

| Neutrophil elastase inhibitor 4 | 42.30 nM | 8.04 nM | Human Neutrophil Elastase | Competitive inhibitor; also inhibits cell proliferation.[7] |

| Sivelestat | - | - | Human Neutrophil Elastase | A specific HNE inhibitor.[8] |

| MeOSuc-AAPV-CMK | - | - | Human Neutrophil Elastase | - |

| DMP 777 | - | - | Human Neutrophil Elastase | - |

| SSR 69071 | - | - | Human Neutrophil Elastase | - |

Experimental Protocols

Histochemical Staining for Chloroacetate Esterase (Leder Stain)

This protocol is a standard method for identifying neutrophils and mast cells in tissue sections and blood or bone marrow smears.[1][9]

Materials:

-

Fixative (e.g., formalin, citrate-acetone-formaldehyde)

-

Naphthol AS-D Chloroacetate solution

-

Pararosaniline solution

-

Sodium Nitrite solution

-

Buffer solution (e.g., phosphate or Trizma)

-

Counterstain (e.g., Hematoxylin or Methyl Green)

-

Microscope slides with specimen (paraffin-embedded tissue sections, blood smears, or bone marrow aspirates)

Procedure:

-

Deparaffinization and Rehydration (for tissue sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol solutions to water.

-

-

Fixation:

-

Fix smears or rehydrated sections according to standard laboratory procedures.

-

-

Preparation of the Incubation Solution:

-

Prepare a fresh solution of hexazonium-p-rosaniline by mixing pararosaniline solution and sodium nitrite solution.[1]

-

Add the Naphthol AS-D chloroacetate substrate solution to a suitable buffer.

-

Combine the hexazonium-p-rosaniline solution with the buffered substrate solution.

-

-

Incubation:

-

Cover the specimen with the incubation solution and incubate at room temperature or 37°C for 15-60 minutes.

-

-

Washing:

-

Rinse the slides thoroughly with distilled or deionized water.

-

-

Counterstaining:

-

Counterstain with a suitable nuclear stain like hematoxylin or methyl green to visualize cell nuclei.

-

-

Dehydration and Mounting (for tissue sections):

-

Dehydrate the slides through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Sites of chloroacetate esterase activity will appear as bright red to reddish-brown granular deposits.

-

Neutrophils and mast cells will show strong positive staining in their cytoplasm.

-

Cell nuclei will be stained blue or green, depending on the counterstain used.

Proposed Spectrophotometric Assay for Chloroacetate Esterase Activity

Principle:

The enzymatic hydrolysis of this compound liberates a naphthol derivative. This product then couples with a diazonium salt (e.g., Fast Blue RR salt) to form a colored complex that can be measured spectrophotometrically. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Purified enzyme (e.g., human chymase or neutrophil elastase) or cell lysate

-

This compound substrate solution

-

Diazonium salt solution (e.g., Fast Blue RR salt)

-

Reaction buffer (e.g., phosphate or Tris-HCl buffer at optimal pH for the enzyme)

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the reaction buffer and the diazonium salt solution.

-

-

Initiation of Reaction:

-

Add the enzyme preparation to the cuvette and briefly incubate to equilibrate.

-

Initiate the reaction by adding the this compound substrate solution.

-

-

Measurement:

-

Immediately start monitoring the increase in absorbance at the wavelength of maximum absorbance for the specific diazo dye complex formed (e.g., around 510 nm for the complex with Fast Blue RR salt).[10]

-

Record the change in absorbance over time.

-

-

Calculation of Enzyme Activity:

-

Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.

-

Calculate the enzyme activity using the molar extinction coefficient of the colored product.

-

Note: This is a proposed protocol and would require optimization and validation for specific enzymes and experimental conditions, including substrate and diazonium salt concentrations, pH, and temperature.

Signaling Pathways and Experimental Workflows

The enzymatic activity of chloroacetate esterases is a downstream consequence of cellular activation. The following diagrams illustrate the general signaling pathways leading to the degranulation of mast cells and neutrophils, which results in the release of chymase and neutrophil elastase, respectively.

Caption: Mast cell activation and degranulation pathway.

Caption: Neutrophil activation and degranulation pathway.

Caption: Experimental workflows for this compound.

Conclusion

This compound remains a cornerstone for the histochemical identification of granulocytic cells and mast cells through the detection of chloroacetate esterase activity. While the qualitative aspects of its application are well-documented, there is a notable gap in the literature regarding quantitative kinetic and inhibitory data for this specific substrate. The enzymes responsible, primarily human chymase and neutrophil elastase, are significant targets in various inflammatory and immunological diseases. Future research focusing on quantitative assays with this compound could provide more precise tools for studying the activity of these crucial proteases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this area, highlighting both the established utility and the areas ripe for further investigation.

References

- 1. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthol AS D chloroacetate esterase-positive macrophages in the cortico-medullary zone of the normal rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cell tryptases and chymases in inflammation and host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biognost.com [biognost.com]

- 6. journals.ansfoundation.org [journals.ansfoundation.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. medicaljournalssweden.se [medicaljournalssweden.se]

- 10. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of Naphthol AS-D Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-D acetate, with the chemical name 3-acetoxy-N-(2-methylphenyl)-2-naphthalenecarboxamide, is a specialized organic compound primarily utilized as a chromogenic substrate in histochemistry for the localization of esterase activity. Its application is crucial in various research and diagnostic fields to identify cells and tissues with high esterase concentrations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in enzymatic assays.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for its handling, application in experimental settings, and for the development of new analytical methods.

| Property | Value |

| Chemical Name | 3-acetoxy-N-(2-methylphenyl)-2-naphthalenecarboxamide |

| Synonyms | This compound |

| CAS Number | 528-66-5 |

| Molecular Formula | C₂₀H₁₇NO₃ |

| Molecular Weight | 319.35 g/mol [1] |

| Appearance | White to off-white powder |

| Melting Point | 167-169 °C |

| Boiling Point | 549.3 °C at 760 mmHg |

| Density | 1.252 g/cm³ |

| Flash Point | 286 °C |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in readily available literature. However, based on the solubility of the closely related Naphthol AS-D chloroacetate and the general solubility characteristics of naphthol derivatives, a qualitative solubility profile can be inferred. The compound is expected to be soluble in polar aprotic solvents. For precise quantitative analysis, experimental determination is recommended.

| Solvent | Expected Solubility |

| Water | Insoluble |

| Methanol | Sparingly soluble to soluble |

| Ethanol | Soluble |

| Acetone | Soluble (A related compound, Naphthol AS-D chloroacetate, is soluble in acetone at 50 mg/mL)[2] |

| DMSO | Soluble |

| Chloroform | Soluble |

Spectral Properties

Detailed spectral data for this compound are not widely published. The following sections describe the expected spectral characteristics based on its chemical structure, which comprises a naphthalene core, an amide linkage, an acetate group, and a substituted phenyl ring.

UV-Vis Spectroscopy

In a suitable organic solvent like ethanol or chloroform, this compound is expected to exhibit strong UV absorption bands characteristic of the naphthalene and substituted benzene rings. The π-π* electronic transitions of the aromatic systems would likely result in absorption maxima in the range of 220-350 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected peaks include:

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~1760 cm⁻¹: C=O stretching of the acetate ester.

-

~1670 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1600, 1580, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1540 cm⁻¹: N-H bending of the amide (Amide II band).

-

~1200 cm⁻¹: C-O stretching of the acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed structural information. Expected chemical shifts (in ppm, relative to TMS) would include:

-

Singlet around 2.3 ppm: Methyl protons of the acetate group.

-

Singlet around 2.4 ppm: Methyl protons on the tolyl group.

-

Multiplets between 7.0 and 8.5 ppm: Aromatic protons of the naphthalene and phenyl rings.

-

Singlet or broad singlet between 8.5 and 10.0 ppm: N-H proton of the amide.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. Expected chemical shifts (in ppm) would include:

-

~21 ppm: Methyl carbon of the acetate group.

-

~18 ppm: Methyl carbon of the tolyl group.

-

~120-140 ppm: Aromatic carbons.

-

~165 ppm: Amide carbonyl carbon.

-

~169 ppm: Ester carbonyl carbon.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized procedures that can be adapted for this specific compound.

Determination of Melting Point

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar, and pestle.

Procedure:

-

Grind a small amount of this compound into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (167-169 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range).

Determination of Solubility

Apparatus: Test tubes, vortex mixer, analytical balance.

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it in a test tube.

-

Add a small, measured volume of the desired solvent (e.g., 1 mL of ethanol).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments, vortexing after each addition, until the solid dissolves or a large volume of solvent has been added.

-

Express the solubility in terms of mg/mL or g/100mL.

UV-Vis Spectroscopy

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum of the solvent.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Scan the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Apparatus: FTIR spectrometer, KBr plates or ATR accessory.

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: NMR spectrometer, NMR tubes.

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of this compound

This compound is a substrate for non-specific esterases. The enzymatic reaction is a key step in its use for histochemical staining. The esterase catalyzes the hydrolysis of the acetate group, releasing 3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide (Naphthol AS-D). This product then couples with a diazonium salt present in the reaction mixture to form a highly colored, insoluble azo dye at the site of enzyme activity.[3][4][5] This allows for the microscopic visualization of esterase-rich cells.

Enzymatic hydrolysis and azo coupling of this compound.

General Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive characterization of a chemical compound like this compound involves a series of analytical techniques to determine its identity, purity, and physical properties.

References

Methodological & Application

Application Notes and Protocols: Naphthol AS-D Acetate Histochemistry for Frozen Sections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the histochemical detection of non-specific esterase activity in frozen tissue sections using Naphthol AS-D acetate. This method is valuable for identifying cells of the monocytic and granulocytic lineages, as well as other cell types exhibiting esterase activity.

Principle of the Method

The this compound esterase stain identifies sites of esterase activity within tissue sections. The fundamental principle involves the enzymatic hydrolysis of the substrate, this compound, by esterases present in the tissue. This reaction releases a naphthol compound. In the presence of a diazonium salt, freshly prepared from pararosaniline and sodium nitrite (forming hexazonium pararosaniline), the liberated naphthol compound couples to form a highly colored, insoluble precipitate at the site of enzyme activity.[1][2] This precipitate, typically bright red to red-brown, allows for the microscopic visualization of cells with esterase activity.

Data Presentation

The following table summarizes key quantitative parameters for the this compound esterase staining protocol for frozen sections.

| Parameter | Recommended Value | Notes |

| Tissue Section Thickness | 5 - 10 µm | Thicker sections may lead to overstaining and diffusion artifacts. |

| Fixation Time | 30 - 60 seconds | Prolonged fixation can inhibit enzyme activity. |

| Incubation Temperature | 37°C | Incubation at room temperature is possible but may require longer incubation times. |

| Incubation Time | 15 - 30 minutes | Optimal time may vary depending on the tissue type and level of enzyme activity. |

| Pararosaniline Solution | 4% (w/v) in 2N HCl | Prepare fresh or use a stabilized solution. |

| Sodium Nitrite Solution | 4% (w/v) in distilled water | Prepare fresh for each use. |

| Phosphate Buffer pH | 6.3 | An incorrect buffer pH can result in a negative reaction.[2] |

| Counterstain Time | 1 - 2 minutes | Adjust as needed for desired nuclear detail. |

Experimental Protocols

Reagent Preparation

1. 0.2 M Phosphate Buffer (pH 6.3)

-

Stock Solution A (0.2 M Sodium Phosphate, Monobasic): Dissolve 27.6 g of NaH₂PO₄ in 1 L of distilled water.

-

Stock Solution B (0.2 M Sodium Phosphate, Dibasic): Dissolve 28.4 g of Na₂HPO₄ in 1 L of distilled water.

-

Working Solution: Mix approximately 77.4 ml of Stock Solution A with 22.6 ml of Stock Solution B. Adjust the pH to 6.3 using a pH meter.

2. Pararosaniline Stock Solution (4%)

-

Dissolve 1 g of pararosaniline hydrochloride in 25 ml of 2N Hydrochloric Acid.

-

Gently warm to dissolve if necessary.

-

Filter the solution and store in a dark bottle at 4°C. This solution is stable for several months.

3. Sodium Nitrite Solution (4%)

-

Dissolve 0.4 g of sodium nitrite in 10 ml of distilled water.

-

This solution must be prepared fresh immediately before use.

4. This compound Stock Solution

-

Dissolve 10 mg of this compound in 5 ml of N,N-dimethylformamide.

-

Store at -20°C in a tightly capped, light-protected container.

5. Fixative Solution (Cold Acetone or Citrate-Acetone-Formaldehyde)

-

Cold Acetone: Use 100% acetone, pre-chilled to -20°C.

-

Citrate-Acetone-Formaldehyde (CAF) Fixative:

-

Citrate Solution (pH 3.6): 27 mM

-

Acetone: 65 ml

-

Formaldehyde (37%): 8 ml

-

Citrate Solution: 25 ml

-

Store refrigerated. Bring to room temperature before use.[2]

-

6. Mayer's Hematoxylin Solution (for counterstaining)

-

A commercially available, filtered solution is recommended.

Staining Protocol for Frozen Sections

-

Tissue Preparation:

-

Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or on dry ice.

-

Store tissue blocks at -80°C until sectioning.

-

Cut frozen sections at 5-10 µm thickness using a cryostat and mount on positively charged slides.

-

Allow sections to air dry for 5-10 minutes.

-

-

Fixation:

-

Immerse slides in cold acetone (-20°C) for 30-60 seconds.

-

Alternatively, fix in CAF solution for 30 seconds at room temperature.[2]

-

Rinse thoroughly with running deionized water for 45-60 seconds. Do not allow the sections to dry.

-

-

Preparation of the Incubation Medium (Hexazonium Pararosaniline Method):

-

Important: This solution must be prepared fresh immediately before use.

-

In a small test tube, mix equal parts of 4% Pararosaniline Stock Solution and 4% Sodium Nitrite Solution (e.g., 0.4 ml of each).

-

Let the mixture stand for 2 minutes to allow for diazotization. The solution should turn a pale straw color.

-

In a Coplin jar, add 40 ml of 0.2 M Phosphate Buffer (pH 6.3).

-

Add the pararosaniline-nitrite mixture to the buffer and mix well.

-

Add 2 ml of the this compound Stock Solution to the buffered diazonium salt solution and mix gently. The final solution should be a pale rose color.[1] A deep red color may indicate incomplete mixing of the pararosaniline and nitrite solutions.[1]

-

-

Incubation:

-

Immediately immerse the fixed and rinsed slides into the freshly prepared incubation medium.

-

Incubate for 15-30 minutes at 37°C in a light-protected container.

-

-

Washing:

-

After incubation, rinse the slides thoroughly in several changes of deionized water for at least 2 minutes.

-

-

Counterstaining:

-

Immerse the slides in Mayer's Hematoxylin for 1-2 minutes to stain the cell nuclei.

-

Rinse gently in running tap water for 5 minutes until the nuclei turn blue.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol, 2 minutes each).

-

Clear in two changes of xylene (or a xylene substitute) for 2 minutes each.

-

Coverslip with a permanent mounting medium.

-

Visualization

Signaling Pathway of this compound Esterase Staining

Caption: Enzymatic reaction and color development in this compound histochemistry.

Experimental Workflow for this compound Staining of Frozen Sections

References

Application Notes and Protocols: Naphthol AS-D Acetate Esterase Staining on Paraffin-Embedded Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naphthol AS-D Chloroacetate Esterase staining is a crucial histochemical technique used to identify granulocytes, particularly neutrophils, in tissue sections.[1][2] The method is based on the enzymatic activity of specific esterases, which are predominantly found in the cytoplasm of cells from the granulocytic lineage.[1][3][4] This specificity makes it an invaluable tool in hematology and immunology for studying inflammation, infection, and various pathological conditions. In drug development, this stain is often employed to assess the inflammatory response of tissues to new therapeutic agents. These application notes provide a comprehensive protocol for performing Naphthol AS-D Acetate Esterase staining on formalin-fixed, paraffin-embedded (FFPE) tissues.

Principle of the Reaction

The staining mechanism relies on a two-step enzymatic and chemical reaction. First, the specific esterase present in granulocytes hydrolyzes the substrate, Naphthol AS-D Chloroacetate, to release a naphthol compound.[1][2][3] This liberated naphthol then immediately couples with a diazonium salt (such as hexazotized pararosaniline) present in the staining solution.[5][6] This coupling reaction forms a highly colored, insoluble red-brown precipitate at the site of enzymatic activity, thus visually marking the target cells.[1][3][5]

Caption: Principle of this compound Esterase Staining.

Experimental Protocols

This section details the necessary reagents and the step-by-step procedure for staining paraffin-embedded tissue sections.

I. Required Materials and Reagents

-

Tissues: Formalin-fixed, paraffin-embedded tissue sections (5-15 µm thick) on coated slides.

-

Deparaffinization/Rehydration:

-

Staining Reagents (Example based on commercial kits): [1][5]

-

Fixative: (If starting with smears) Formaldehyde-based solution. For FFPE tissues, this step is part of the initial tissue processing.

-

Pararosaniline Solution: Pararosaniline hydrochloride in an acidic solution.

-

Sodium Nitrite Solution: Aqueous solution of sodium nitrite (NaNO₂).

-

Buffer Solution: Phosphate buffer (pH ~7.6).

-

Substrate Solution: Naphthol AS-D Chloroacetate dissolved in a suitable solvent (e.g., N,N-Dimethylformamide).

-

-

Counterstain:

-

Methyl Green or Gill's Hematoxylin.[1]

-

-

Dehydration/Mounting:

-

Ethanol (95%, 100%)

-

Xylene or xylene substitute

-

Permanent mounting medium

-

-

Equipment:

-

Microscope

-

Staining jars

-

Humidified chamber

-

Water bath (37°C)

-

Pipettes and tubes

-

II. Staining Protocol for Paraffin-Embedded Tissues

This protocol must be performed in a well-ventilated area.

A. Deparaffinization and Rehydration

-

Immerse slides in xylene: 2 changes for 10 minutes each.

-

Immerse slides in 100% ethanol: 2 changes for 10 minutes each.

-

Immerse slides in 95% ethanol for 5 minutes.

-

Immerse slides in 70% ethanol for 5 minutes.

-

Rinse slides thoroughly with deionized water.[8]

B. Preparation of Staining Working Solution (Prepare Fresh) Note: The working solution is unstable and must be prepared immediately before use.[1] Volumes can be scaled as needed.

-

Prepare Diazonium Salt: In a clean tube, mix equal parts of Pararosaniline Solution and Sodium Nitrite Solution (e.g., 0.4 mL of each). Let stand for 2 minutes to allow for the reaction to form the diazonium salt.[1]

-

Prepare Final Solution: In a staining jar, add Phosphate Buffer (e.g., 40 mL).[1]

-

Add the prepared diazonium salt solution to the buffer and mix well.[1]

-

Gently add the Naphthol AS-D Chloroacetate solution (e.g., 2 mL) and mix gently.[1] The solution is now ready for use.

C. Staining Procedure

-

Place the rehydrated slides into the freshly prepared staining working solution.

-

Incubate for 15-20 minutes. For enhanced reactivity, incubation can be performed in a 37°C water bath.[1]

-

Rinse the slides well with distilled water.[1]

D. Counterstaining

-

Immerse slides in Methyl Green solution for 1-2 minutes or Hematoxylin for 1 minute.[1]

-

Rinse thoroughly in running tap water until the water runs clear.[8]

E. Dehydration and Mounting

-

Dehydrate the sections through a graded series of alcohols: 95% ethanol (5 minutes), followed by two changes of 100% ethanol (5 minutes each).[9]

-

Clear the slides in two changes of xylene for 5 minutes each.[8][9]

-

Apply a coverslip using a permanent mounting medium.[9]

III. Expected Results

-

Positive Staining: Sites of specific esterase activity (cytoplasm of granulocytes/neutrophils) will show a distinct red-brown granular precipitate.[1][9]

-

Negative Staining: Other cells will not show the red-brown precipitate.

-

Counterstain: Cell nuclei will be stained blue or green, depending on the counterstain used.

Visualizations and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from tissue sample preparation to final analysis.

Caption: Workflow for this compound Staining of FFPE Tissues.

Data Presentation

Quantitative analysis typically involves counting the number of positively stained cells (neutrophils) per unit area or per high-power field (HPF) across different experimental groups. This data is essential for assessing the degree of inflammation or granulocytic infiltration.[10] The results should be summarized in a clear and concise table.

Table 1: Example of Quantitative Analysis of Neutrophil Infiltration

| Group ID | Treatment | n | Mean Neutrophil Count (cells/HPF) | Standard Deviation |

| A | Vehicle Control | 5 | 15.4 | 3.1 |

| B | Drug Candidate X (Low Dose) | 5 | 45.8 | 6.2 |

| C | Drug Candidate X (High Dose) | 5 | 82.1 | 9.5 |

| D | Positive Control (LPS) | 5 | 110.2 | 12.3 |

Application Example: Inflammation Model

This stain is highly effective in preclinical models for evaluating the inflammatory response. For example, in a lipopolysaccharide (LPS)-induced inflammation model, researchers can quantify neutrophil infiltration into a target organ to assess the efficacy of an anti-inflammatory drug candidate.[10]

Caption: Using the stain to quantify drug efficacy in an inflammation model.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Naphthol AS-D Chloroacetate (Specific Esterase) Kit, for in vitro diagnostic use Leder Stain [sigmaaldrich.com]

- 3. Product | BASO [basobiotech.com]

- 4. CN103884562A - Chlorinated acetate AS-D naphthol esterase (AS-DNCE) staining solution (chemical staining method) - Google Patents [patents.google.com]

- 5. pscientifics.com [pscientifics.com]

- 6. Wright-Giemsa and nonspecific esterase staining of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avivasysbio.com [avivasysbio.com]

- 8. protocols.io [protocols.io]

- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Naphthol AS-D Acetate in Bone Marrow Smear Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Naphthol AS-D acetate for the cytochemical analysis of bone marrow smears. This technique, also known as Specific Esterase or Chloroacetate Esterase stain, is a cornerstone in hematology for the identification of cells of the granulocytic lineage. Its application is critical in the diagnosis and classification of various hematologic disorders, particularly acute leukemias, and can be a valuable tool in preclinical drug development for assessing bone marrow toxicity.

Introduction

This compound is a substrate for the enzyme chloroacetate esterase (EC 3.1.1.8), which is predominantly present in the cytoplasm of cells of the granulocytic series, including neutrophils and their precursors, as well as mast cells.[1] The enzyme is largely absent in lymphocytes, monocytes (though some weak staining can be observed), erythrocytes, and megakaryocytes. This specificity makes the this compound stain an invaluable tool for differentiating myeloid leukemias from lymphoid or monocytic leukemias.[2][3]

The staining reaction provides a permanent, bright red to reddish-brown granular precipitate at the site of enzyme activity, allowing for clear microscopic visualization and quantification.

Principle of the Method

The cytochemical reaction is based on the enzymatic hydrolysis of the Naphthol AS-D chloroacetate substrate by intracellular chloroacetate esterase. The liberated naphthol compound then couples with a diazonium salt (such as Fast Blue BB or pararosaniline) to form a highly colored, insoluble precipitate at the sites of enzyme activity.[4]

Applications in Research and Drug Development

-

Hematological Malignancy Classification: A primary application is the differentiation of acute myeloid leukemia (AML) subtypes. Strong positivity is a key feature of AML with granulocytic differentiation (e.g., M1, M2, M3 according to the French-American-British classification). It is particularly useful in distinguishing these from acute lymphoblastic leukemia (ALL) and acute monocytic leukemia (AMoL, M5), which are typically negative or show only weak, diffuse staining.[5][6]

-

Myelodysplastic Syndromes (MDS) Evaluation: The stain can be used to highlight abnormalities in granulopoiesis in MDS, where decreased or abnormal staining patterns in neutrophils may be observed.[7][8]

-

Assessment of Myeloid Differentiation: In research settings, this stain can be used to monitor the differentiation of hematopoietic stem cells or myeloid cell lines towards the granulocytic lineage.

-

Drug Development and Toxicology: In preclinical toxicology studies, analysis of bone marrow smears with this compound can help assess drug-induced myelosuppression or specific effects on the granulocytic lineage. A significant decrease in the proportion or intensity of positively stained cells can indicate granulocytic hypoplasia.

Data Presentation

The following tables summarize the expected staining patterns and quantitative findings with this compound in various hematological conditions.

Table 1: this compound Staining Patterns in Acute Leukemia

| Leukemia Subtype (FAB Classification) | Expected this compound (Chloroacetate Esterase) Staining |

| Acute Myeloid Leukemia (AML) | |

| M0 (Minimally differentiated) | Negative |

| M1 (Without maturation) | Positive |

| M2 (With maturation) | Positive |

| M3 (Acute Promyelocytic Leukemia) | Positive |

| M4 (Acute Myelomonocytic Leukemia) | Positive (in granulocytic component), Negative to weak in monocytic component |

| M5 (Acute Monocytic Leukemia) | Negative to weak diffuse |

| M6 (Acute Erythroid Leukemia) | Negative |

| M7 (Acute Megakaryoblastic Leukemia) | Negative |

| Acute Lymphoblastic Leukemia (ALL) | Negative |

Source: Adapted from PDQ Cancer Information Summaries.[5]

Table 2: Quantitative Analysis of Naphthol AS-D Chloroacetate Esterase Positive Cells in Acute Promyelocytic Leukemia (APL)

| Cytochemical Stain | Mean % of Positive Leukemic Cells | Range of Positive Leukemic Cells |

| Naphthol AS-D Chloroacetate Esterase | 49.4% | 2 - 100% |

| Myeloperoxidase (MPO) | 92% | 70 - 100% |

| Sudan Black B (SBB) | 98% | 81 - 100% |

| Alpha-Naphthyl Acetate Esterase | < 3% | - |

Source: Data from a study on 42 patients with acute promyelocytic leukemia.[9]

Experimental Protocols

The following is a generalized protocol for the this compound staining of bone marrow smears. Reagents and incubation times may vary based on commercial kit instructions.

5.1. Reagents

-

Fixative (e.g., buffered formalin-acetone)

-

Pararosaniline Solution

-

Sodium Nitrite Solution

-

Phosphate Buffer (e.g., 0.1 M, pH 7.6)

-

Naphthol AS-D Chloroacetate Solution (substrate)

-

Counterstain (e.g., Hematoxylin or Methyl Green)

-

Distilled or deionized water

-

Mounting medium

5.2. Procedure

-

Smear Preparation: Prepare thin bone marrow smears on clean glass slides and allow them to air dry completely.

-

Fixation: Fix the air-dried smears in the fixative solution for 30-60 seconds at room temperature.

-

Rinsing: Gently rinse the slides with distilled water and allow them to air dry.

-

Incubation Solution Preparation: Prepare the incubation medium immediately before use by mixing the pararosaniline and sodium nitrite solutions to form a diazonium salt, and then adding this to the buffered Naphthol AS-D chloroacetate substrate solution. The exact volumes and mixing order should follow the manufacturer's instructions.

-

Staining: Immerse the fixed slides in the freshly prepared incubation solution or cover the smear with the solution. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

Rinsing: After incubation, rinse the slides thoroughly with distilled water.

-

Counterstaining: Counterstain the smears with hematoxylin or methyl green for 1-2 minutes to visualize the nuclei of all cells.

-

Final Rinse: Rinse the slides with distilled water and allow them to air dry completely.

-

Mounting: Coverslip the stained and dried smears using a suitable mounting medium.

-

Microscopic Examination: Examine the slides under a light microscope. Cells of the granulocytic lineage will show bright red to reddish-brown granular cytoplasmic staining. Nuclei will be stained blue or green depending on the counterstain used.

5.3. Interpretation of Results

-

Positive Reaction: Presence of distinct red to reddish-brown granules in the cytoplasm.

-

Negative Reaction: Absence of red/reddish-brown granules.

-

Cell Lineage Identification:

-

Strongly Positive: Neutrophils and their precursors (promyelocytes, myelocytes), mast cells.

-

Weakly Positive to Negative: Monocytes.

-

Negative: Lymphocytes, plasma cells, erythrocytes, megakaryocytes.

-

5.4. Quality Control

A normal peripheral blood or bone marrow smear should be stained concurrently as a positive control to ensure proper reagent activity and staining procedure.

Visualizations

References

- 1. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Use of naphthol-AS-D-chloroacetate esterase and naphthol-AS-D-acetate esterase stains in differentiating various types of acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esterase reactions in acute myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. [Table], Table 1. Histochemical Staining Patternsa - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Acute monocytic leukemia with chloroacetate esterase positivity. FAB M4 or M5? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esterase cytochemistry in primary myelodysplastic syndromes and megaloblastic anaemias: demonstration of abnormal staining patterns associated with dysmyelopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KoreaMed [koreamed.org]

- 9. Cytochemical stainings in acute promyelocytic leukemia: chloroacetate esterase reaction as a prognostic index - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Naphthol AS-D Acetate Staining of Peripheral Blood Films

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Naphthol AS-D acetate (chloroacetate) esterase staining protocol for the cytochemical identification of leukocytes in peripheral blood films. This specific esterase stain is a critical tool in hematology and related research fields for the differentiation of hematopoietic cells, particularly those of the granulocytic lineage.

Principle of the Method

The Naphthol AS-D chloroacetate esterase stain, often referred to as a "specific esterase" stain, is based on the enzymatic activity present in the cytoplasm of certain leukocytes. The enzyme, chloroacetate esterase, is highly specific to cells of the granulocytic series, including mature neutrophils and their precursors. The enzyme hydrolyzes the substrate, Naphthol AS-D chloroacetate, at the site of its localization. The liberated naphthol compound then immediately couples with a diazonium salt present in the incubation solution. This reaction forms a highly colored, insoluble precipitate at the sites of enzyme activity, which can be visualized under a light microscope.[1][2] The intensity of the colored deposits, typically bright red or red-brown, corresponds to the level of enzymatic activity within the cell.

Experimental Protocols

This section details the necessary reagents, their preparation, and the step-by-step procedure for performing the this compound esterase stain on peripheral blood films.

Reagents

-

Fixative Solution (Citrate-Acetone-Formaldehyde)

-

Sodium Citrate, Dihydrate: 0.74 g

-

Acetone: 135 mL

-

Formaldehyde (37%): 75 mL

-

Distilled Water: to 300 mL

-